Superior Coverage of FLT3-TKD Mutations Compared to Quizartinib
Gilteritinib maintains potent inhibitory activity against a broad spectrum of FLT3-TKD point mutations, a major mechanism of resistance to the Type II inhibitor quizartinib. In a direct comparative study using Ba/F3 cells engineered with various FLT3 mutations, gilteritinib demonstrated similar or superior growth inhibition against the majority of FLT3-TKD-PM and FLT3-JMD-PM cells compared to FLT3-ITD-mutant cells. In stark contrast, the inhibitory effects of quizartinib were markedly reduced against cells with most FLT3-TKD-PM. This was corroborated in vivo, where the antitumor effect of quizartinib was significantly diminished in a FLT3-TKD-PM xenograft model, while gilteritinib remained potent [1].
| Evidence Dimension | Growth Inhibition in FLT3-TKD Mutant Cells |
|---|---|
| Target Compound Data | Maintained similar or superior growth inhibition in FLT3-TKD-PM and JMD-PM cells vs. FLT3-ITD cells |
| Comparator Or Baseline | Quizartinib: Reduced growth inhibition in most FLT3-TKD-PM cells |
| Quantified Difference | Qualitative difference in maintained efficacy; gilteritinib retains activity while quizartinib loses it |
| Conditions | Ba/F3 cells expressing FLT3-TKD-PM or FLT3-JMD-PM; in vitro and in vivo xenograft models |
Why This Matters
This directly impacts the selection of gilteritinib for patients with FLT3-TKD mutations, a common resistance pathway, where quizartinib is ineffective, thereby reducing the risk of therapeutic failure.
- [1] Nakazawa T, Tsuzuki H, Kawase T, Mori M, Yoshida T. Anti-Tumor Effects of Gilteritinib on FLT3 Mutations: Insights into Resistance Mechanisms in Ba/F3 Cell Models. Onco Targets Ther. 2025;18:489-501. View Source
